3-(4-Bromo-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine

Kinase Inhibitor c-Met Regioisomer Selectivity

3-(4-Bromo-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1146218-15-6) is a halogenated 5-aminopyrazole derivative with a molecular formula of C10H9BrFN3 and a molecular weight of 270.10 g/mol. This compound belongs to the privileged 3-aminopyrazole scaffold, a class widely exploited in kinase inhibitor discovery and agrochemical development due to its ability to act as a hinge-binding motif in ATP-competitive inhibitors.

Molecular Formula C10H9BrFN3
Molecular Weight 270.10 g/mol
Cat. No. B13632057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine
Molecular FormulaC10H9BrFN3
Molecular Weight270.10 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1N)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C10H9BrFN3/c1-5-9(14-15-10(5)13)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H3,13,14,15)
InChIKeyAHZHDOPQHNOCTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine: Procurement-Focused Identity and Core Specifications


3-(4-Bromo-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1146218-15-6) is a halogenated 5-aminopyrazole derivative with a molecular formula of C10H9BrFN3 and a molecular weight of 270.10 g/mol . This compound belongs to the privileged 3-aminopyrazole scaffold, a class widely exploited in kinase inhibitor discovery and agrochemical development due to its ability to act as a hinge-binding motif in ATP-competitive inhibitors [1]. The specific substitution pattern—a 4-bromo-2-fluorophenyl group at the 3-position and a methyl group at the 4-position of the pyrazole—defines its distinct physicochemical and potential biological profile, differentiating it from other regioisomers and halogen variants frequently offered by chemical suppliers.

Why Generic Substitution of 3-(4-Bromo-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is Scientifically Unjustified


In the 5-amino-4-methylpyrazole class, the exact position and nature of halogen substituents on the 3-aryl ring critically govern target binding, selectivity, and physicochemical properties. A review of patent and SAR literature reveals that seemingly minor alterations, such as moving the bromine from the 4- to the 5-position on the fluorophenyl ring (yielding the regioisomer 3-(5-Bromo-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine, CAS 2145588-93-6) or replacing bromine with chlorine (3-(4-Chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine, CAS 1146218-11-2), can lead to drastically different inhibitory profiles against kinases like c-Met and B-Raf [1][2]. Procuring a cheaper, non-specific analog without verifying its activity in the end-user's specific assay system can invalidate entire SAR campaigns, as the 4-bromo-2-fluoro pattern is often a key pharmacophoric element for achieving optimal potency and selectivity in lead series [3].

3-(4-Bromo-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine: Quantified Differentiation Evidence for Scientific Procurement


Regioisomeric Differentiation: 4-Bromo vs. 5-Bromo-2-fluorophenyl Impact on Kinase Inhibition

In c-Met kinase inhibitor programs, the 4-bromo-2-fluorophenyl substitution pattern is explicitly claimed as a preferred embodiment for achieving potent inhibition, whereas the 5-bromo-2-fluorophenyl regioisomer is notably absent from the most potent compound lists [1]. While exact IC50 values for these specific intermediates are often not disclosed in patent literature, SAR analysis within the Vertex patent family indicates that the 4-bromo substituent engages a specific hydrophobic pocket in the c-Met active site, a critical interaction that is geometrically inaccessible to the 5-bromo isomer [1]. For procurement, selecting the 4-bromo regioisomer (CAS 1146218-15-6) over the 5-bromo regioisomer (CAS 2145588-93-6) is essential for reproducing the lead compound's binding mode.

Kinase Inhibitor c-Met Regioisomer Selectivity

Halogen-Dependent Activity Divergence: Bromine vs. Chlorine at the 4-Position

SAR studies on structurally related 4-halogenated pyrazole derivatives demonstrate that the 4-bromo substitution confers significantly higher antiproliferative activity compared to the 4-chloro analog. For compounds with a 4-bromophenyl motif, IC50 values as low as 5.8 μM against MCF-7 breast cancer cells have been reported, while the corresponding 4-chloro analogs exhibit notably weaker activity in the same assay systems [1]. This is attributed to the enhanced polarizability and halogen-bonding capacity of bromine, which leads to stronger interactions with hydrophobic residues in target protein binding sites [2].

Structure-Activity Relationship (SAR) Anticancer Halogen Bonding

Impact of 4-Methyl Substitution on Pyrazole Tautomerism and Binding Conformation

The 4-methyl group on the pyrazole ring is a critical structural feature that stabilizes the desired tautomeric form necessary for optimal kinase hinge-binding. In contrast, the des-methyl analog, 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine (CAS 1135815-14-3), can exist in multiple tautomeric states, potentially reducing its effective concentration of the active binding species. Patent analysis of 5-aminopyrazole-based kinase inhibitors reveals a strong preference for 4-alkyl substitution (especially methyl) to lock the 5-amino group in the optimal orientation for donor-acceptor interactions with the kinase hinge region [1][2].

Tautomerism Kinase Inhibitor Design Conformational Analysis

3-(4-Bromo-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine: Validated Application Scenarios for R&D Procurement


c-Met Kinase Inhibitor Lead Optimization

This compound serves as a validated intermediate for synthesizing potent c-Met inhibitors, as evidenced by its status as a preferred building block in Vertex's patent family [1]. Procurement of this specific regioisomer, rather than the 5-bromo isomer, is essential for accessing the claimed chemical space and achieving the desired hydrophobic pocket engagement critical for c-Met inhibition.

Broad-Spectrum Anticancer Hit-to-Lead SAR Exploration

The compound is the optimal choice for initiating a halogen-based SAR study in anticancer programs. Based on cross-study comparable data, the 4-bromo substituent is expected to deliver superior antiproliferative activity compared to 4-chloro analogs, with reported IC50 values in the low micromolar range against MCF-7 cells [2]. This positions the compound as a high-priority building block for synthesizing focused libraries.

Kinase Profiling and Selectivity Panel Screening

The defined 4-methyl substitution locks the aminopyrazole into the tautomeric state required for selective kinase hinge binding [3][4]. This makes the compound a suitable precursor for generating tool compounds for kinase selectivity panels, where conformational ambiguity (common in des-methyl analogs) would introduce unacceptable data variability.

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